REACTION_CXSMILES
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[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14]O>>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCCCC(=O)O
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Name
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|
Quantity
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250 mL
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Type
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reactant
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Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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sparged with hydrogen chloride gas at room temperature for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
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Details
|
The solvent was then removed under vacuum
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Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)CCCCC(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |